molecular formula C123H169F3N32O39S2 B10825495 DX600 Tfa

DX600 Tfa

Cat. No.: B10825495
M. Wt: 2841.0 g/mol
InChI Key: ZFSBCBZLOWIFOF-KCBXVUPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DX600 trifluoroacetic acid (TFA): is a peptide inhibitor specifically targeting angiotensin-converting enzyme 2 (ACE2). It is known for its high specificity and does not cross-react with angiotensin-converting enzyme (ACE). This compound has a molecular formula of C123H169F3N32O39S2 and a molecular weight of 2841.01 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DX600 trifluoroacetic acid involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Removal of protecting groups from the amino acids to allow for subsequent coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of DX600 trifluoroacetic acid follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process involves:

    Automated SPPS: Utilizing automated synthesizers to perform repetitive coupling and deprotection steps.

    Purification: High-performance liquid chromatography (HPLC) is employed to purify the peptide.

    Lyophilization: The purified peptide is lyophilized to obtain a stable, dry product

Chemical Reactions Analysis

Types of Reactions: DX600 trifluoroacetic acid primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions:

    Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)

    Deprotection Reagents: Trifluoroacetic acid (TFA), piperidine

    Cleavage Reagents: Trifluoroacetic acid (TFA), water, triisopropylsilane (TIS)

Major Products: The major product of the synthesis is the DX600 trifluoroacetic acid peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection .

Scientific Research Applications

Chemistry: DX600 trifluoroacetic acid is used as a tool compound to study the inhibition of ACE2. It helps in understanding the structure-activity relationship of ACE2 inhibitors.

Biology: In biological research, DX600 trifluoroacetic acid is utilized to investigate the role of ACE2 in various physiological and pathological processes. It is particularly valuable in studying cardiovascular diseases and metabolic disorders.

Medicine: Although not used therapeutically, DX600 trifluoroacetic acid aids in the development of potential ACE2-targeting drugs. It serves as a reference compound in preclinical studies.

Industry: In the pharmaceutical industry, DX600 trifluoroacetic acid is employed in drug discovery and development processes. It helps in screening and validating new ACE2 inhibitors .

Mechanism of Action

DX600 trifluoroacetic acid exerts its effects by specifically binding to the active site of ACE2, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of angiotensin II to angiotensin 1-7, a process crucial for regulating blood pressure and fluid balance. The molecular targets include the active site residues of ACE2, and the pathways involved are related to the renin-angiotensin system .

Comparison with Similar Compounds

    MLN-4760: Another ACE2 inhibitor with a different chemical structure.

    Captopril: An ACE inhibitor that targets ACE rather than ACE2.

    Enalapril: Another ACE inhibitor with a different target specificity.

Uniqueness: DX600 trifluoroacetic acid is unique due to its high specificity for ACE2 and lack of cross-reactivity with ACE. This specificity makes it a valuable tool for studying ACE2-related pathways without affecting ACE-related processes .

Properties

Molecular Formula

C123H169F3N32O39S2

Molecular Weight

2841.0 g/mol

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[2-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C121H168N32O37S2.C2HF3O2/c1-61(2)42-77(140-113(183)91-20-13-41-153(91)120(190)86(57-155)146-110(180)87(58-191)148-107(177)80(47-68-51-126-60-133-68)139-109(179)85(56-154)145-105(175)78(43-64-22-28-69(158)29-23-64)138-108(178)81(48-98(167)168)134-96(164)55-128-63(4)157)104(174)136-75(17-9-37-127-121(124)125)102(172)142-82(44-65-24-30-70(159)31-25-65)117(187)150-38-11-19-90(150)114(184)141-79(46-67-50-129-73-15-6-5-14-72(67)73)106(176)135-74(16-7-8-36-122)103(173)147-88(59-192)111(181)149-100(62(3)156)116(186)144-83(45-66-26-32-71(160)33-27-66)118(188)151-39-12-21-92(151)115(185)143-84(49-99(169)170)119(189)152-40-10-18-89(152)112(182)137-76(34-35-97(165)166)101(171)132-54-95(163)131-53-94(162)130-52-93(123)161;3-2(4,5)1(6)7/h5-6,14-15,22-33,50-51,60-62,74-92,100,129,154-156,158-160,191-192H,7-13,16-21,34-49,52-59,122H2,1-4H3,(H2,123,161)(H,126,133)(H,128,157)(H,130,162)(H,131,163)(H,132,171)(H,134,164)(H,135,176)(H,136,174)(H,137,182)(H,138,178)(H,139,179)(H,140,183)(H,141,184)(H,142,172)(H,143,185)(H,144,186)(H,145,175)(H,146,180)(H,147,173)(H,148,177)(H,149,181)(H,165,166)(H,167,168)(H,169,170)(H4,124,125,127);(H,6,7)/t62-,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,100+;/m1./s1

InChI Key

ZFSBCBZLOWIFOF-KCBXVUPGSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CC9=CNC=N9)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)C)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N6CCCC6C(=O)NC(CC(=O)O)C(=O)N7CCCC7C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)N)NC(=O)C8CCCN8C(=O)C(CO)NC(=O)C(CS)NC(=O)C(CC9=CNC=N9)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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